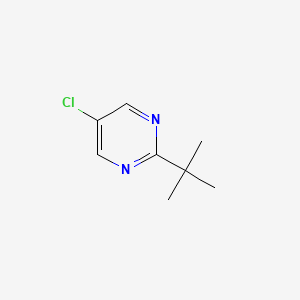
2-Tert-butyl-5-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-chloropyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The tert-butyl group attached to the second carbon and the chlorine atom attached to the fifth carbon make this compound unique in its structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-chloropyrimidine typically involves the chlorination of 2-tert-butylpyrimidine. One common method is the reaction of 2-tert-butylpyrimidine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Reagents include palladium catalysts and boron reagents. Conditions involve the use of a base such as potassium phosphate (K3PO4) and a solvent like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 2-tert-butyl-5-aminopyrimidine, 2-tert-butyl-5-thiolpyrimidine, and 2-tert-butyl-5-alkoxypyrimidine.
Coupling Reactions: Products include various aryl- or vinyl-substituted pyrimidines.
Scientific Research Applications
2-Tert-butyl-5-chloropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways, including those involved in cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-chloropyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The tert-butyl group provides steric hindrance, while the chlorine atom can participate in hydrogen bonding or van der Waals interactions with the enzyme’s active site residues. This dual functionality allows the compound to effectively inhibit enzyme activity and modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylpyrimidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Chloropyrimidine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-Tert-butyl-4,6-dichloropyrimidine: Contains additional chlorine atoms, leading to increased reactivity and different chemical behavior.
Uniqueness
2-Tert-butyl-5-chloropyrimidine is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research for studying enzyme inhibition and other biological processes .
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-tert-butyl-5-chloropyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,1-3H3 |
InChI Key |
OSEOUUXZEQHQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


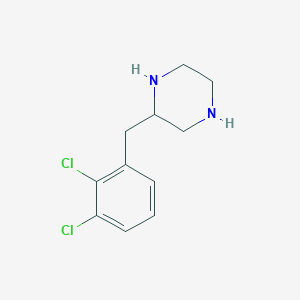
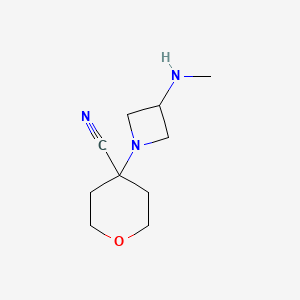
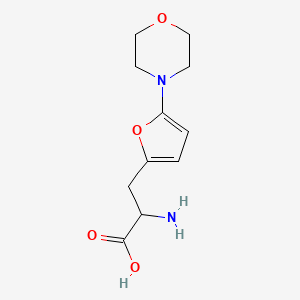
![Rel-(3aR,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one hydrochloride](/img/structure/B14864597.png)
![Ethyl 2-(benzo[D][1,3]dioxol-5-YL)oxazole-4-carboxylate](/img/structure/B14864602.png)
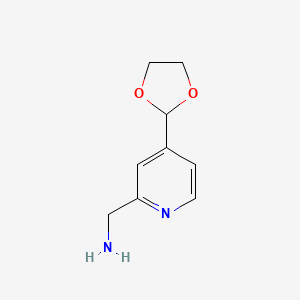
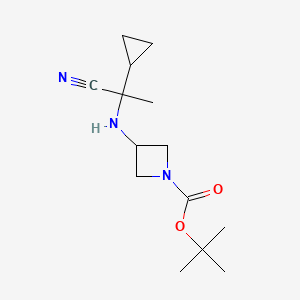
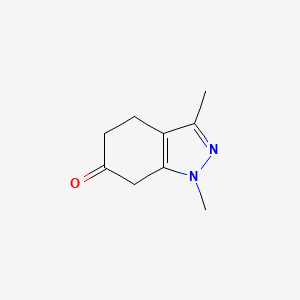

![tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14864624.png)
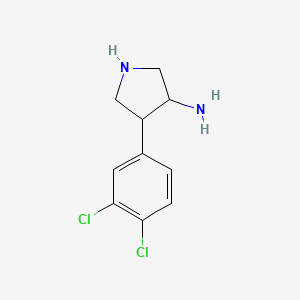
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-tert-butylacetamide](/img/structure/B14864638.png)

![3-Chloro-5H-[1,2,4]triazino[5,6-B]indole](/img/structure/B14864646.png)
